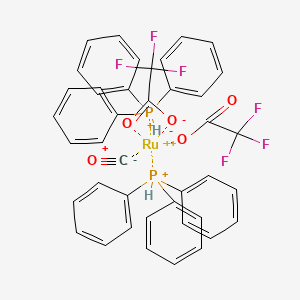
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II): is a coordination compound that features ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis. The molecular formula of this compound is C41H30F6O5P2Ru , and it has a molecular weight of 879.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.
Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.
Major Products:
Hydroacylation: The major product is a ketone.
Vinylation: The major products are vinyl ethers and vinyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Potential Therapeutic Applications:
Industry:
Chemical Manufacturing: This compound is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to facilitate various chemical transformations.
Wirkmechanismus
The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
- Carbonyldihydridotris(triphenylphosphine)ruthenium(II)
Comparison:
- Tris(triphenylphosphine)ruthenium(II) dichloride: This compound is also used as a catalyst but has different reactivity and selectivity compared to bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II).
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydrogenation reactions and has different ligand environments, affecting its catalytic properties.
- Carbonyldihydridotris(triphenylphosphine)ruthenium(II): This compound is used in hydroformylation reactions and has a different set of ligands, influencing its reactivity and applications .
Eigenschaften
Molekularformel |
C41H32F6O5P2Ru+2 |
|---|---|
Molekulargewicht |
881.7 g/mol |
IUPAC-Name |
carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2 |
InChI-Schlüssel |
FDSSZHDREYJHRM-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
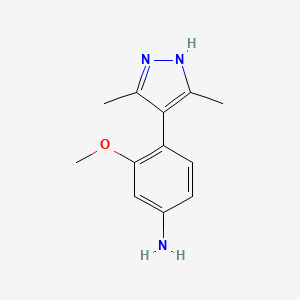
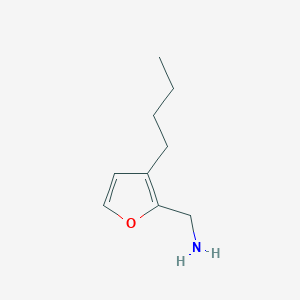
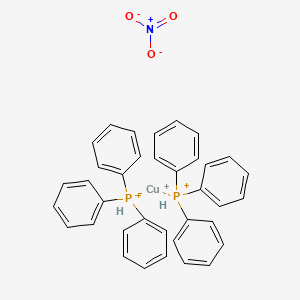
![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)


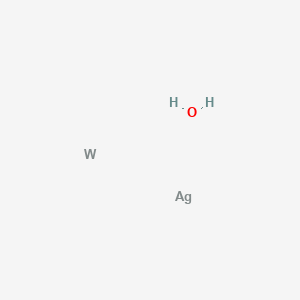
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
